trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Description
Nomenclature and Structural Characteristics of trans-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylates
The systematic nomenclature of trans-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylates reflects the complex structural features of these compounds. According to International Union of Pure and Applied Chemistry guidelines, the compound trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is properly designated as methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate. This nomenclature precisely describes the spatial arrangement of functional groups and their stereochemical relationships.
Table 1: Chemical Identifiers and Structural Data for this compound
| Property | Value |
|---|---|
| CAS Registry Number | 267230-27-3 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| InChI Key | AWNIRXMMYAJMNG-NXEZZACHSA-N |
| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
The structural characteristics of this compound are defined by several key features that contribute to its synthetic utility. The trans-diaxial arrangement of the carboxylate and protected amino groups creates a rigid molecular framework that restricts conformational flexibility. This conformational constraint is crucial for achieving high stereoselectivity in subsequent chemical transformations. The tert-butoxycarbonyl protecting group, formally named as 1,1-dimethylethoxycarbonyl, provides steric bulk that further influences the compound's reactivity profile and stereochemical outcomes.
The cyclohexane ring system adopts a chair conformation, with the carboxylate and amino substituents occupying equatorial positions to minimize steric interactions. This preferred conformation has been confirmed through computational studies and X-ray crystallographic analysis of related compounds. The methyl ester functionality provides additional synthetic flexibility, allowing for various transformation strategies including reduction to alcohols or conversion to other carboxylic acid derivatives.
Related compounds within this structural family exhibit similar characteristics but with variations in protecting group selection and ester functionality. For instance, trans-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 209128-50-7) represents the free acid form of a closely related compound, with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.303 g/mol. The ethyl ester variant, trans-ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 1334880-40-8), demonstrates the structural diversity possible within this compound class while maintaining the core trans-cyclohexane framework.
The stereochemical designation of these compounds is particularly important for their function as chiral auxiliaries. The (1R,2R) configuration represents one of four possible stereoisomers, with this particular configuration being preferred for many synthetic applications due to its ability to induce high levels of asymmetric induction in various transformations. The trans relationship between the functional groups is maintained across all derivatives in this family, as this arrangement provides optimal conformational control for stereoselective reactions.
Table 2: Comparative Structural Data for Related trans-Cyclohexanecarboxylic Acid Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Ester Type |
|---|---|---|---|---|
| methyl trans-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | 267230-27-3 | C₁₃H₂₃NO₄ | 257.33 g/mol | Methyl |
| ethyl trans-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | 1334880-40-8 | C₁₄H₂₅NO₄ | 271.35 g/mol | Ethyl |
| trans-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid | 209128-50-7 | C₁₂H₂₁NO₄ | 243.303 g/mol | Free acid |
| methyl trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | 222986-86-9 | C₁₄H₂₅NO₄ | 271.35 g/mol | Methyl |
Historical Development of Cyclohexanecarboxylic Acid-Based Chiral Auxiliaries
The historical development of cyclohexanecarboxylic acid-based chiral auxiliaries represents a significant evolution in asymmetric synthesis methodology, building upon foundational work in stereochemical control and expanding into sophisticated synthetic strategies. The concept of chiral auxiliaries was first introduced by Elias James Corey in 1975 with chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid, establishing the fundamental principles that would later be applied to cyclohexanecarboxylic acid derivatives.
The early development of cyclohexane-based auxiliaries emerged from the recognition that conformationally constrained ring systems could provide superior stereochemical control compared to acyclic systems. This insight led to the exploration of various cyclohexane derivatives, with particular attention to amino acid derivatives that could serve dual roles as both protecting group carriers and stereochemical directors. The trans-2-phenylcyclohexanol motif, introduced by James K. Whitesell and coworkers in 1985, demonstrated the potential of cyclohexane-based systems for achieving high levels of asymmetric induction.
The specific development of amino-substituted cyclohexanecarboxylic acid derivatives gained momentum in the 1990s as researchers recognized the advantages of incorporating amino acid functionality into chiral auxiliary systems. Research conducted on 1-amino-2-phenyl-1-cyclohexanecarboxylic acids demonstrated that conformationally constrained alpha,alpha-disubstituted amino acids could serve as effective chiral auxiliaries in various transformations, including Diels-Alder reactions. These studies established that the presence of phenyl groups in equatorial positions could enhance diastereofacial selectivity through pi-stacking interactions.
Table 3: Timeline of Key Developments in Cyclohexane-Based Chiral Auxiliary Development
| Year | Researcher(s) | Key Development | Significance |
|---|---|---|---|
| 1975 | Corey | Introduction of 8-phenylmenthol | Established chiral auxiliary concept |
| 1980 | Trost | Chiral mandelic acid auxiliaries | Expanded auxiliary scope |
| 1985 | Whitesell | trans-2-phenylcyclohexanol | Demonstrated cyclohexane framework utility |
| 1990s | Various | Amino-substituted derivatives | Introduced amino acid functionality |
| 2000s | Multiple groups | tert-butoxycarbonyl protection strategies | Enhanced synthetic accessibility |
The evolution toward tert-butoxycarbonyl-protected derivatives represented a significant advancement in the practical application of these auxiliaries. The tert-butoxycarbonyl protecting group offered several advantages over earlier protecting strategies, including enhanced stability under basic conditions, selective removal under mild acidic conditions, and reduced steric hindrance compared to alternative protecting groups. This development made cyclohexanecarboxylic acid-based auxiliaries more accessible to synthetic chemists and expanded their utility in complex multi-step syntheses.
David A. Evans' contributions to chiral auxiliary methodology, while primarily focused on oxazolidinone systems, provided important theoretical frameworks that influenced the development of cyclohexane-based auxiliaries. Evans' synthesis of the macrolide cytovaricin, which utilized oxazolidinone chiral auxiliaries for multiple asymmetric transformations, demonstrated the power of auxiliary-controlled synthesis and inspired the development of alternative auxiliary systems based on different structural frameworks.
The modern era of cyclohexanecarboxylic acid auxiliary development has been characterized by the integration of these systems into pharmaceutical synthesis and natural product synthesis. Research has shown that derivatives such as trans-4-substituted cyclohexanecarboxylic acids can achieve remarkable potency as VLA-4 antagonists while maintaining favorable pharmacokinetic properties, with some compounds exhibiting IC₅₀ values of 2.8 nM and oral bioavailability of 51% in rats. This dual functionality as both synthetic intermediates and biologically active compounds has elevated the importance of these systems in medicinal chemistry.
The development of tranexamic acid derivatives, specifically trans-4-(aminomethyl)cyclohexanecarboxylic acid derivatives, has further demonstrated the versatility of the cyclohexanecarboxylic acid framework. These compounds have shown enhanced absorption properties compared to the parent tranexamic acid, with most derivatives demonstrating good stability in acidic and neutral solutions while being readily hydrolyzed in plasma to release the active compound.
Contemporary research continues to explore new applications and modifications of cyclohexanecarboxylic acid-based auxiliaries, with particular emphasis on developing more efficient synthetic routes and expanding the scope of compatible transformations. The integration of flow chemistry techniques and automated synthesis platforms has made these auxiliaries more accessible for large-scale applications, while computational modeling has provided deeper insights into the stereochemical factors governing their effectiveness.
Properties
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIRXMMYAJMNG-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the following steps:
-
Protection of the Amino Group: : The amino group of cyclohexanecarboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
-
Esterification: : The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). This reaction converts the carboxylic acid into a methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the ester group, converting it into an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its stability and reactivity make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein-ligand interactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Medicine
Pharmaceutical research utilizes this compound in the development of prodrugs. The Boc group can be removed under physiological conditions, releasing the active drug in a controlled manner.
Industry
In the chemical industry, this compound is used in the synthesis of polymers and specialty chemicals
Mechanism of Action
The mechanism by which trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester exerts its effects depends on its application. In drug development, the Boc group protects the amino functionality during synthesis and is removed to activate the compound. The ester group can be hydrolyzed to release the carboxylic acid, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Key Research Findings
- Stability: BOC-protected derivatives exhibit superior stability under basic conditions compared to Fmoc-protected analogs, as noted in .
- Stereochemical Impact : trans-Isomers generally demonstrate higher melting points and crystallinity than cis counterparts, aligning with trends in cyclohexane derivatives .
- Solubility : Methyl esters reduce aqueous solubility relative to ethyl or hydroxy-containing esters, as observed in CAS 727737-06-6 and CAS 365997-33-7 .
Biological Activity
Trans-cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (CAS: 1839591-69-3) is a compound with potential biological activity that has garnered attention in pharmaceutical research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of trans-cyclohexanecarboxylic acid methyl ester typically involves several steps, including the formation of the carboxylic acid followed by esterification. The process can utilize various methods such as Hoffmann rearrangement and selective crystallization to achieve high yields of the desired trans isomer .
Anticancer Properties
Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant anticancer activity. For instance, compounds structurally related to trans-cyclohexanecarboxylic acid have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . The mechanisms may involve binding to tubulin and disrupting microtubule dynamics, which is crucial for cell division.
Cytotoxicity
In vitro studies have demonstrated that certain analogs display cytotoxic effects on various cancer cell lines. For example, disorazole derivatives, which share structural similarities with cyclohexanecarboxylic acids, have shown low nanomolar IC50 values against human cancer cells . While specific data on trans-cyclohexanecarboxylic acid methyl ester is limited, its structural characteristics suggest potential for similar activity.
Study 1: Tubulin Inhibition
A study highlighted the role of cyclohexanecarboxylic acid derivatives in inhibiting tubulin polymerization. The findings indicated that these compounds could serve as effective agents in cancer therapy by blocking cell proliferation through disruption of microtubule formation .
Study 2: Synthesis and Evaluation
Another research effort focused on synthesizing new derivatives of cyclohexanecarboxylic acids and evaluating their biological activity. The results showed promising anticancer properties and outlined the potential for further development into therapeutic agents .
Data Table: Biological Activity Overview
| Property | Finding |
|---|---|
| Molecular Weight | 257.33 g/mol |
| Anticancer Activity | Inhibits tubulin polymerization |
| Cytotoxicity | Low nanomolar IC50 values reported |
| Synthesis Methods | Hoffmann rearrangement, esterification |
| Purity | 97.0% |
Q & A
Q. Q: What are the recommended synthetic routes for preparing trans-Cyclohexanecarboxylic acid derivatives with tert-butoxycarbonyl (Boc) protected amines, and how can the trans configuration be confirmed?
A:
- Synthetic Route 1 : Start with trans-cyclohexanecarboxylic acid. React the amine group at position 2 with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to introduce the Boc group. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester .
- Synthetic Route 2 : Use methyl trans-cyclohexanecarboxylate as the starting material. Perform a regioselective nitration or amination at position 2, followed by Boc protection .
- Configuration Confirmation :
Advanced Functionalization and Reactivity
Q. Q: How does the Boc-protected amine group influence the reactivity of the cyclohexane ring in nucleophilic or electrophilic reactions?
A:
- Steric Effects : The bulky Boc group hinders electrophilic substitution at the adjacent position but stabilizes intermediates through steric shielding.
- Electronic Effects : The carbamate group (-NHCO₂tBu) withdraws electrons slightly, directing electrophiles to meta positions relative to the amine.
- Example Reaction :
Conformational Analysis and Stability
Q. Q: What computational or experimental methods are used to analyze the conformational stability of the trans-cyclohexane ring with bulky substituents?
A:
- Computational Methods :
- Experimental Methods :
Methodological Challenges in Purification
Q. Q: What chromatographic techniques are optimal for isolating the target compound from byproducts like cis isomers or de-Boc derivatives?
A:
- HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate cis/trans isomers.
- Flash Chromatography : Employ gradient elution with hexane/ethyl acetate (95:5 to 80:20) to resolve Boc-protected vs. deprotected species.
- Troubleshooting :
Safety and Handling Protocols
Q. Q: What are the key hazards associated with handling the Boc-protected amine derivative, and how can exposure risks be mitigated?
A:
- Hazards :
- Mitigation :
- Use gloves, goggles, and a fume hood.
- Store under inert gas (N₂/Ar) with desiccants .
Advanced Applications in Drug Discovery
Q. Q: How can this compound serve as a precursor for bioactive molecules, and what strategies ensure regioselective functionalization?
A:
- Applications :
- Peptidomimetics : The Boc group enables incorporation into backbone-modified peptides via amide coupling.
- Kinase Inhibitors : Functionalize the cyclohexane core with heterocycles (e.g., pyridine) at sterically accessible sites .
- Regioselectivity :
Data Contradictions in Literature
Q. Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data for similar Boc-protected cyclohexane derivatives?
A:
- Root Causes :
- Resolution :
Stability Under Long-Term Storage
Q. Q: What conditions maximize the shelf life of this compound, and how can degradation products be identified?
A:
- Storage :
- Degradation Analysis :
- LC-MS : Monitor for m/z peaks corresponding to de-Boc (MW reduction: 100.12 g/mol) or ester hydrolysis (MW increase: 18.02 g/mol) .
Comparative Reactivity with Analogues
Q. Q: How does replacing the methyl ester with other esters (e.g., ethyl, benzyl) impact the compound’s reactivity in amide bond formation?
A:
- Ester Effects :
- Methyl : Faster hydrolysis under basic conditions; less steric hindrance.
- Benzyl : Slower hydrolysis but introduces aromatic π-π interactions in catalysis.
- Optimization : Screen esters using parallel synthesis to balance reactivity and stability .
Troubleshooting Low-Yield Reactions
Q. Q: What steps can be taken if Boc protection of the amine group fails or yields mixed products?
A:
- Common Issues :
- Incomplete Protection : Increase Boc₂O stoichiometry (1.5–2.0 equiv) and reaction time (12–24 hrs).
- Byproducts : Use scavengers (e.g., polymer-bound DMAP) to remove excess reagents .
- Workup :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
